Guanidine-d5 deuteriochloride

Overview

Description

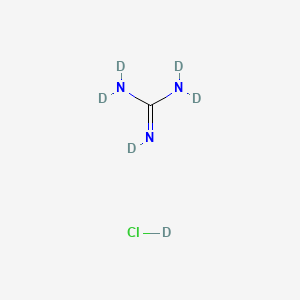

Guanidine-d5 deuteriochloride (CAS 108694-93-5) is a deuterated derivative of guanidine hydrochloride, where five hydrogen atoms in the guanidine moiety and one in the hydrochloride group are replaced by deuterium (²H or D). Its molecular formula is CClD₆N₃, with a molecular weight of 101.57 g/mol . This isotopic substitution enhances its utility in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS). These applications leverage deuterium’s distinct nuclear spin and vibrational properties to study protein folding, dynamics, and interactions with unprecedented clarity .

The compound acts as a denaturant, unfolding proteins in a controlled manner while enabling researchers to track conformational changes via deuterium labeling. This makes it indispensable in structural biology and pharmaceutical research . Suppliers include Sigma-Aldrich, Santa Cruz Biotechnology, and US Biological Life Sciences, with purity grades ≥98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine-d5 deuteriochloride typically involves the reaction of deuterated ammonia with cyanamide under controlled conditions. The reaction proceeds as follows: [ \text{D}_2\text{NC(=ND)ND}_2 + \text{HCl} \rightarrow \text{D}_2\text{NC(=ND)ND}_2 \cdot \text{DCl} ] This reaction is carried out in a deuterated solvent to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Guanidine-d5 deuteriochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated urea derivatives.

Reduction: Reduction reactions can yield deuterated amines.

Substitution: It can participate in nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like deuterated amines or alcohols are employed under basic conditions.

Major Products:

Oxidation: Deuterated urea derivatives.

Reduction: Deuterated amines.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

The incorporation of stable isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic profiles. Guanidine-d5 deuteriochloride is used in drug development as a tracer to investigate metabolic pathways and interactions within biological systems. The altered metabolic stability due to deuteration can lead to improved therapeutic profiles for certain compounds, making it a valuable tool in pharmaceutical research .

Therapeutic Applications

Guanidine compounds, including this compound, have been explored for their therapeutic potential in treating conditions such as Lambert-Eaton Myasthenic Syndrome (LEMS) . In clinical studies, guanidine chloride has been shown to enhance neuromuscular transmission by increasing acetylcholine release at the neuromuscular junction . The deuterated variant may offer similar benefits while potentially reducing side effects due to its altered pharmacodynamics.

Case Studies: Therapeutic Use

- Study on LEMS Treatment : A patient treated with guanidine chloride experienced significant improvement in muscle strength with manageable side effects (paresthesias) when dosed appropriately .

- Long-term Effects : Long-term administration of guanidine chloride has shown varying degrees of efficacy in improving symptoms of muscle weakness in patients with autoimmune disorders .

Structural Biology Research

In structural biology, this compound is employed in techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . This method allows researchers to map protein interactions and conformational changes at the atomic level by analyzing the exchange rates of hydrogen with deuterium in proteins . The use of guanidine-d5 enhances the sensitivity and specificity of these measurements.

Enhancing Solubility of Hydrophobic Proteins

The compound is also utilized to increase the solubility of hydrophobic proteins, particularly inclusion bodies formed during recombinant protein expression. By denaturing these proteins, researchers can facilitate their refolding into functional forms, which is crucial for various applications in biotechnology and therapeutic development .

Mechanism of Action

The mechanism of action of guanidine-d5 deuteriochloride involves its ability to act as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in studies of protein structure and folding, where it acts as a denaturant, unfolding proteins in a way that can be meticulously analyzed due to the distinct vibrational modes of deuterium compared to hydrogen .

Comparison with Similar Compounds

Guanidine Hydrochloride (Non-Deuterated)

- Molecular Formula : CH₅N₃·HCl

- Molecular Weight : 95.53 g/mol

- CAS Number : 50-01-1 (PubChem); 5361-15-9 (alternative supplier grade)

- Applications :

- Safety Profile :

Key Differences from Guanidine-d5 Deuteriochloride:

Other Deuterated Guanidine Derivatives

While this compound is the most widely used deuterated form, other variants (e.g., partial deuteration) exist but are less common. These are typically synthesized for niche applications requiring specific deuterium placement. No significant safety differences are reported compared to the non-deuterated form, though handling deuterated compounds may require additional precautions to avoid isotopic exchange .

Protein Dynamics Studies

- In HDX-MS, this compound facilitates the study of solvent accessibility and conformational changes by monitoring deuterium incorporation into proteins. This provides insights into binding sites and folding pathways .

- Example: A 2025 study used the compound to analyze PREP enzyme dynamics, revealing ligand-induced structural shifts critical for drug design .

NMR Spectroscopy

- Deuterium’s quadrupolar spin simplifies spectral interpretation, reducing signal overlap in complex protein systems .

Limitations and Challenges

- Isotope Effects: Slight differences in reaction rates and solubility compared to non-deuterated analogs may affect experimental outcomes .

- Cost : High production costs limit large-scale use .

Biological Activity

Guanidine-d5 deuteriochloride (CAS Number: 108694-93-5) is a deuterated form of guanidine hydrochloride, which is known for its significant biological activity, particularly as a protein denaturant and in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CClD₆N₃ |

| Molecular Weight | 101.568 g/mol |

| Density | 1.69 g/cm³ |

| Boiling Point | 132.9 °C at 760 mmHg |

| Melting Point | 185-189 °C |

| Flash Point | 34.2 °C |

This compound is characterized by its heavy isotopes, which can affect the pharmacokinetics and metabolic profiles of drugs when incorporated into drug molecules .

Guanidine compounds, including guanidine-d5, are known to act as strong chaotropes. They disrupt hydrogen bonding networks in proteins, leading to denaturation and unfolding. This property is particularly useful in biochemical studies where protein structure and function are analyzed .

The incorporation of deuterium alters the dynamics of molecular interactions, potentially providing insights into the conformational changes during protein folding and unfolding processes. Studies have shown that guanidine hydrochloride can induce conformational changes in proteins such as prolyl oligopeptidase (PREP), which is involved in various neurodegenerative diseases .

Biological Applications

- Protein Denaturation : Guanidine-d5 is primarily used to denature proteins for structural analysis. It increases the solubility of hydrophobic proteins, facilitating their study .

- Pharmacological Research : The compound's ability to modify the pharmacokinetic properties of drugs has garnered attention in drug development. Deuterated compounds often exhibit altered metabolic pathways, which can enhance therapeutic efficacy .

- Neuromuscular Disorders : Guanidine hydrochloride has been used therapeutically in conditions like Lambert-Eaton Myasthenic Syndrome (LEMS). Case studies indicate that patients receiving guanidine showed improvements in neuromuscular transmission and muscle strength .

Case Studies

Case Study 1: Lambert-Eaton Myasthenic Syndrome

- Patient Profile : A cohort of patients treated with guanidine hydrochloride.

- Dosage : Ranged from 20 mg/kg-day to 30 mg/kg-day.

- Results : Notable improvements in muscle strength were observed, with side effects including paresthesias that subsided over time. One patient exhibited significant improvement after two months of treatment at a dosage of 12 mg/kg-day .

Case Study 2: Protein Folding Studies

- Research Findings : In a study involving PREP, guanidine-d5 was used to analyze conformational dynamics through Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). The results indicated that ligand binding significantly altered the inter-domain dynamics of PREP, providing insights into its non-peptidase functions relevant to neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How should Guanidine-d5 deuteriochloride be handled and stored to ensure experimental safety and stability?

- Methodological Answer : Follow OSHA and GHS guidelines for hygroscopic and reactive compounds. Store in airtight, labeled containers at controlled room temperature (20–25°C) away from strong oxidizers, organic peroxides, and heat sources . Use inert gas purging for long-term storage to prevent isotopic exchange. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats must be worn to avoid inhalation or dermal exposure . For spills, neutralize with dilute HCl (0.1 M) and collect residues using HEPA-filtered vacuums to minimize airborne particulates .

Q. What analytical techniques are recommended for characterizing the isotopic purity of this compound?

- Methodological Answer : Use isotope-ratio mass spectrometry (IRMS) to quantify deuterium incorporation (>98 atom % D) and confirm isotopic distribution. Complement with nuclear magnetic resonance (¹H NMR and ²H NMR) to detect residual protons in the guanidinium group . Fourier-transform infrared spectroscopy (FTIR) in D₂O can validate deuteration by comparing N–D stretching vibrations (~2400 cm⁻¹) against non-deuterated analogs . Document all spectral data with baseline corrections and calibration against certified reference standards .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor deuterium retention via liquid chromatography-mass spectrometry (LC-MS) and quantify degradation products (e.g., guanidine-HCl) using ion-pair chromatography with UV detection at 210 nm . Include negative controls (non-deuterated guanidine HCl) to distinguish isotopic exchange from chemical degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the thermodynamic effects of deuterium substitution in this compound?

- Methodological Answer : Address discrepancies by standardizing solvent systems (e.g., D₂O vs. H₂O) and controlling ionic strength. Use isothermal titration calorimetry (ITC) to measure binding enthalpy changes in deuterated vs. non-deuterated forms with model proteins (e.g., ribonuclease A). Cross-validate results with molecular dynamics simulations to account for solvent isotope effects on hydrogen-bonding networks . Publish raw datasets and simulation parameters to enable reproducibility .

Q. How can researchers optimize reaction conditions for synthesizing this compound with minimal isotopic dilution?

- Methodological Answer : Conduct stepwise deuteration via lyophilization from D₂O under reduced pressure (≤0.1 mbar) to replace exchangeable protons. Use deuterated HCl (DCl) in anhydrous deuterated solvents (e.g., CD₃OD) to minimize back-exchange . Monitor deuteration efficiency using ¹³C NMR to track isotopic shifts in the guanidinium carbon (~158 ppm). Optimize reaction time and temperature using a factorial design (e.g., 25–60°C, 12–48 hours) .

Q. What computational approaches are suitable for modeling the isotopic effects of this compound in enzyme inhibition studies?

- Methodological Answer : Employ density functional theory (DFT) to calculate deuterium’s impact on transition-state stabilization in enzyme-substrate complexes. Validate with kinetic isotope effect (KIE) measurements using stopped-flow spectroscopy. Compare inhibition constants (Kᵢ) between deuterated and protiated forms for enzymes like trypsin or urease . Share code repositories (e.g., GitHub) for transparency in force-field parameterization .

Q. Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail deuteration steps, solvent purity (e.g., ≥99.9% D₂O), and instrument calibration (e.g., NMR magnet shimming).

- Supporting Information : Provide raw spectral data, chromatograms, and statistical analysis scripts .

- Ethics and Compliance : Disclose deuterium sourcing (e.g., Sigma-Aldrich DLM-32) and safety approvals .

Q. What frameworks are recommended for critically evaluating research questions on isotopic labeling in biochemical studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Properties

IUPAC Name |

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718715 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108694-93-5 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108694-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.